molecular formula C13H23NO3S B6754042 N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide

Cat. No.: B6754042
M. Wt: 273.39 g/mol
InChI Key: ADMFFVHANAVSFJ-UHFFFAOYSA-N
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Description

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide: is an organic compound with a complex structure that includes an indene ring system fused with an oxolane ring and a sulfonamide group

Properties

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c15-18(16,13-6-7-17-9-13)14-12-5-4-10-2-1-3-11(10)8-12/h10-14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMFFVHANAVSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CC2C1)NS(=O)(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the indene derivative, which undergoes hydrogenation to form the octahydro-1H-inden structure. This intermediate is then reacted with oxolane-3-sulfonyl chloride under basic conditions to introduce the oxolane-3-sulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring system, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the indene ring or reduce the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while substitution can introduce various functional groups to the sulfonamide moiety.

Scientific Research Applications

Chemistry: In chemistry, N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the indene and oxolane rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Octahydro-1H-indole: Shares the indene ring system but lacks the oxolane and sulfonamide groups.

    Oxolane-3-sulfonamide: Contains the oxolane and sulfonamide groups but lacks the indene ring system.

    Indene derivatives: Various indene derivatives with different substituents can be compared to highlight the unique combination of the indene, oxolane, and sulfonamide groups in N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)oxolane-3-sulfonamide.

Uniqueness: The uniqueness of this compound lies in its combination of structural features. The presence of the indene ring system fused with an oxolane ring and a sulfonamide group provides a distinct set of chemical and biological properties that are not found in simpler compounds.

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